molecular formula C8H16O6 B15180738 2,6-Di-o-methyl-d-glucose CAS No. 16274-29-6

2,6-Di-o-methyl-d-glucose

Cat. No.: B15180738
CAS No.: 16274-29-6
M. Wt: 208.21 g/mol
InChI Key: OJBVKTGJVJESJJ-ULAWRXDQSA-N
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Description

2,6-Di-o-methyl-d-glucose is a derivative of glucose where the hydroxyl groups at the 2nd and 6th positions are replaced by methoxy groups. This modification alters the chemical and physical properties of the glucose molecule, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-o-methyl-d-glucose typically involves the protection of the hydroxyl groups followed by selective methylation. One common method includes the use of dimethyl sulfate in a basic solution to methylate the hydroxyl groups . The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-o-methyl-d-glucose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,6-Di-o-methyl-d-glucose has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Di-o-methyl-d-glucose exerts its effects involves its interaction with specific molecular targets. The methoxy groups can influence the compound’s binding affinity to enzymes and receptors, altering metabolic pathways and biological activities . The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-o-methyl-d-glucose is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other methylated derivatives may not be as effective .

Properties

CAS No.

16274-29-6

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4,5-trihydroxy-2,6-dimethoxyhexanal

InChI

InChI=1S/C8H16O6/c1-13-4-5(10)7(11)8(12)6(3-9)14-2/h3,5-8,10-12H,4H2,1-2H3/t5-,6+,7-,8-/m1/s1

InChI Key

OJBVKTGJVJESJJ-ULAWRXDQSA-N

Isomeric SMILES

COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)O)O)O

Canonical SMILES

COCC(C(C(C(C=O)OC)O)O)O

Origin of Product

United States

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